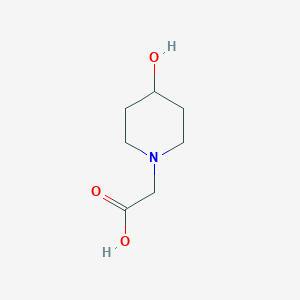

2-(4-Hydroxypiperidin-1-yl)acetic acid

Beschreibung

BenchChem offers high-quality 2-(4-Hydroxypiperidin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxypiperidin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h6,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWHXJYPAIQNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Hydroxypiperidin-1-yl)acetic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Hydroxypiperidin-1-yl)acetic Acid

Abstract

2-(4-Hydroxypiperidin-1-yl)acetic acid is a bifunctional heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a hydrophilic 4-hydroxypiperidine ring, which enhances aqueous solubility and provides a key hydrogen bonding motif, and a carboxylic acid handle, which allows for straightforward chemical modification, such as amide bond formation. This unique combination of a cyclic tertiary amine, a secondary alcohol, and a carboxylic acid makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[3] This technical guide provides a comprehensive overview of its core chemical properties, a plausible synthetic route, analytical characterization, reactivity, and safe handling protocols, designed for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its fundamental identity and physical characteristics. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Identifiers

Precise identification is critical for regulatory compliance, literature searches, and procurement. The key identifiers for 2-(4-Hydroxypiperidin-1-yl)acetic acid are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-hydroxypiperidin-1-yl)acetic acid | PubChem[4] |

| CAS Number | 168159-33-9 | ChemicalBook[5] |

| Molecular Formula | C₇H₁₃NO₃ | PubChem[4] |

| Molecular Weight | 159.18 g/mol | PubChem[4] |

| Canonical SMILES | C1CN(CCC1O)CC(=O)O | PubChem[4] |

| InChI Key | OMWHXJYPAIQNIX-UHFFFAOYSA-N | PubChem[4] |

The compound is also frequently available as a hydrochloride salt (CAS No: 1181544-77-3), which often exhibits improved stability and handling characteristics as a solid.[1][6] The molecular weight of the hydrochloride salt is 195.64 g/mol .[1][7]

Physicochemical Data

The physicochemical properties of a molecule are paramount in drug design, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below are key computed and experimental properties.

| Property | Value | Notes |

| Physical Form | Solid | Sigma-Aldrich |

| XLogP3 | -3.4 | A computed measure of lipophilicity; the negative value indicates high hydrophilicity. (PubChem)[4] |

| Hydrogen Bond Donors | 2 | (From -OH and -COOH groups) (PubChem)[4] |

| Hydrogen Bond Acceptors | 4 | (From N, -OH, and -COOH oxygens) (PubChem)[4] |

| Polar Surface Area | 60.8 Ų | (PubChem)[4] |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

The high polarity, indicated by the low XLogP3 value and significant polar surface area, suggests that this molecule and its derivatives are likely to have good aqueous solubility, a desirable trait for many drug candidates.

Synthesis and Characterization

While 2-(4-Hydroxypiperidin-1-yl)acetic acid is commercially available from various suppliers, understanding its synthesis is crucial for designing novel derivatives or for scale-up operations.[5] A logical and widely applicable method is the N-alkylation of 4-hydroxypiperidine.

Proposed Synthetic Pathway: N-Alkylation

The most direct synthesis involves the reaction of 4-hydroxypiperidine with a two-carbon electrophile bearing a carboxylic acid or a precursor group, such as an ester. The reaction of 4-hydroxypiperidine with an alkali salt of a haloacetic acid (e.g., sodium chloroacetate) in a polar solvent is a standard and efficient method.

Causality of Experimental Choices:

-

Base: A base such as potassium carbonate or sodium hydroxide is required to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product. It also ensures the piperidine nitrogen remains nucleophilic.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a protic solvent like water or ethanol is suitable to dissolve the reactants and facilitate the SN2 reaction.

-

Work-up: An acidic work-up is necessary to protonate the carboxylate, allowing for the isolation of the final zwitterionic or neutral acid product.

Representative Experimental Protocol

This protocol is a representative example based on standard chemical principles and should be adapted and optimized under proper laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxypiperidine (1.0 eq) and sodium chloroacetate (1.1 eq) in water.

-

Reaction Execution: Add potassium carbonate (1.5 eq) to the mixture. Heat the reaction to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 2-3. This will protonate the product.

-

Purification: The product can be purified by ion-exchange chromatography or by crystallization. If the product precipitates upon acidification, it can be collected by filtration, washed with cold water, and dried under vacuum.

Purification and Characterization Workflow

The following diagram illustrates a typical workflow from the crude reaction mixture to a fully characterized, pure compound.

Caption: General workflow for synthesis and quality control.

Analytical and Spectroscopic Profile

Structural confirmation and purity assessment are non-negotiable in scientific research. The following sections detail the expected analytical data for 2-(4-Hydroxypiperidin-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[8]

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different protons. The protons on the piperidine ring will appear as complex multiplets, likely in the 1.5-3.5 ppm range. The proton on the hydroxyl-bearing carbon (CH-OH) would appear as a multiplet around 3.5-4.0 ppm. The methylene protons of the acetic acid moiety (-NCH₂COOH) would likely appear as a singlet around 3.0-3.5 ppm. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and may appear as broad singlets or may not be observed depending on the solvent (e.g., D₂O).

-

¹³C NMR: The spectrum should show seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (>170 ppm). The carbons of the piperidine ring would appear in the 30-70 ppm range, with the carbon bearing the hydroxyl group (C-OH) being the most downfield among them. The methylene carbon of the acetic acid group (-NCH₂-) would likely be in the 50-60 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[9]

-

O-H Stretch: A very broad absorption band is expected from 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H bond, overlapping with the sharper O-H stretch from the secondary alcohol around 3200-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band is expected around 1700-1730 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-N Stretch: An absorption band in the 1000-1250 cm⁻¹ region corresponding to the tertiary amine C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[10]

-

Electrospray Ionization (ESI): In positive ion mode (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 160.09. In negative ion mode (ESI-), the peak would be [M-H]⁻ at m/z 158.08.

-

Fragmentation: Common fragmentation pathways would include the loss of water (-18 Da) from the hydroxyl group and the loss of the carboxyl group (-45 Da).

Chemical Reactivity and Applications

The utility of 2-(4-Hydroxypiperidin-1-yl)acetic acid as a building block stems from the distinct reactivity of its three functional groups.

Reactivity Profile

-

Carboxylic Acid: This group is the primary handle for derivatization, readily undergoing amide coupling reactions with amines using standard coupling agents (e.g., EDC, HATU) to form a diverse library of amides. It can also be esterified or reduced to a primary alcohol.

-

Secondary Alcohol: The hydroxyl group can be acylated to form esters, etherified to form ethers, or oxidized to a ketone (4-oxopiperidine derivative). This site offers a secondary point for modification.

-

Tertiary Amine: The piperidine nitrogen is basic and will be protonated at low pH. While generally stable, it can be quaternized with alkylating agents.

Role as a Scaffold in Medicinal Chemistry

This molecule serves as a versatile scaffold, allowing for the systematic exploration of chemical space around a core structure. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, as it often improves pharmacokinetic properties. The hydroxyl and acid groups provide vectors for attaching other pharmacophores or modifying physicochemical properties.

Caption: Derivatization potential of the core scaffold.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. While a specific, comprehensive toxicology report for this compound is not publicly available, a safety protocol can be established based on the known hazards of its functional groups (carboxylic acid, amine).[11][12]

Hazard Identification

-

Based on analogous structures, the compound may cause skin and serious eye irritation or damage.[11][12]

-

Harmful if swallowed.[12]

-

May cause respiratory irritation if inhaled as a dust.[11]

-

A Safety Data Sheet (SDS) should always be consulted before handling.[13]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Storage

-

Conditions: Store in a tightly closed container in a dry, well-ventilated place.[14]

-

Temperature: Commercial suppliers recommend storage at room temperature.

Conclusion

2-(4-Hydroxypiperidin-1-yl)acetic acid is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its well-defined structure, featuring three distinct and reactive functional groups, provides a robust and flexible platform for building molecular complexity. The inherent hydrophilicity of the 4-hydroxypiperidine core makes it an attractive scaffold for developing drug candidates with favorable solubility profiles. By understanding its chemical properties, synthetic routes, and reactivity, scientists can effectively leverage this compound to accelerate the development of novel chemical entities.

References

-

2-(4-Hydroxypiperidin-1-yl)acetic acid | C7H13NO3. PubChem, National Center for Biotechnology Information. [Link]

-

2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride Suppliers. ChemicalRegister. [Link]

-

Piperidin-1-yl-acetic acid | C7H13NO2. PubChem, National Center for Biotechnology Information. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. [Link]

-

Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. MDPI. [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from New Zealand. ScienceDirect. [Link]

-

Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. [Link]

-

2-(4-Hydroxypiperidin-4-yl)acetic acid (CAS No. 328401-29-2) Suppliers. ChemicalRegister. [Link]

-

H-2 NMR and C-13-IRMS analyses of acetic acid from vinegar, O-18-IRMS analysis of water in vinegar: International collaborative study report. ResearchGate. [Link]

- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

Sources

- 1. 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)acetic acid (2097998-49-5) for sale [vulcanchem.com]

- 4. 2-(4-Hydroxypiperidin-1-yl)acetic acid | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-hydroxypiperidin-1-yl)acetic acid | 168159-33-9 [chemicalbook.com]

- 6. 1181544-77-3| 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride| Ambeed [ambeed.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. psasir.upm.edu.my [psasir.upm.edu.my]

- 11. aksci.com [aksci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(4-Hydroxypiperidin-1-yl)acetic acid (CAS Number: 168159-33-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxypiperidin-1-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structure, which combines a 4-hydroxypiperidine ring with an N-acetic acid side chain, offers a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The piperidine moiety is a common feature in many approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The hydroxyl and carboxylic acid functional groups provide convenient handles for chemical modification, allowing for the strategic elaboration of molecular complexity to optimize biological activity and physicochemical properties.

This technical guide provides a comprehensive overview of 2-(4-Hydroxypiperidin-1-yl)acetic acid, including its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its pivotal role as a key intermediate in the synthesis of pharmacologically active compounds, with a particular focus on Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Hydroxypiperidin-1-yl)acetic acid is presented in the table below. These properties are essential for its handling, formulation, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 168159-33-9 | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| IUPAC Name | 2-(4-hydroxypiperidin-1-yl)acetic acid | [2] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water and polar organic solvents (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid

The synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid is typically achieved through the N-alkylation of 4-hydroxypiperidine. A common and efficient method involves the reaction of 4-hydroxypiperidine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The following protocol is a representative example of this synthetic approach.

Experimental Protocol: N-Alkylation of 4-Hydroxypiperidine

This protocol describes the synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid via the reaction of 4-hydroxypiperidine with sodium chloroacetate.

Materials:

-

4-Hydroxypiperidine

-

Sodium chloroacetate

-

Sodium hydroxide

-

Hydrochloric acid

-

Water (deionized)

-

Isopropanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxypiperidine (1.0 eq) in water.

-

Addition of Base: To the solution, add sodium hydroxide (2.0 eq) and stir until it is completely dissolved.

-

Addition of Alkylating Agent: Slowly add a solution of sodium chloroacetate (1.1 eq) in water to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully acidify the reaction mixture to a pH of approximately 2-3 using concentrated hydrochloric acid. This will precipitate the product.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water. Recrystallize the solid from a suitable solvent system, such as water or an isopropanol/water mixture, to obtain the pure 2-(4-Hydroxypiperidin-1-yl)acetic acid.

-

Drying: Dry the purified product under vacuum to a constant weight.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 2-(4-Hydroxypiperidin-1-yl)acetic acid are crucial. The following analytical techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the methylene protons of the acetic acid moiety. The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6 of the piperidine ring) would appear as multiplets, as would the protons at positions 3 and 5. The proton at position 4, attached to the carbon bearing the hydroxyl group, would likely be a multiplet. The methylene protons of the acetic acid group would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water (with a small percentage of an acid like formic or acetic acid) and a polar organic solvent like acetonitrile or methanol would provide good separation. Detection is typically performed using a UV detector at a low wavelength (around 210 nm) due to the lack of a strong chromophore in the molecule.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 160.19. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 158.17.

Application in Drug Discovery: A Key Intermediate for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A significant application of 2-(4-Hydroxypiperidin-1-yl)acetic acid is its use as a pivotal building block in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a therapeutic target for the treatment of type 2 diabetes.

The Role of DPP-IV in Glucose Homeostasis

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released from the gut in response to food intake and play a crucial role in regulating blood glucose levels by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressing glucagon secretion from pancreatic α-cells.

-

Slowing gastric emptying.

By degrading GLP-1 and GIP, DPP-IV reduces their half-life and diminishes their beneficial effects on glucose control.

Mechanism of Action of DPP-IV Inhibitors

DPP-IV inhibitors, also known as gliptins, are a class of oral anti-diabetic drugs that work by blocking the active site of the DPP-IV enzyme. This inhibition prevents the breakdown of incretin hormones, thereby increasing their circulating levels and prolonging their activity. The enhanced incretin action leads to improved glycemic control in patients with type 2 diabetes.

Role of 2-(4-Hydroxypiperidin-1-yl)acetic acid in Vildagliptin Synthesis

Vildagliptin is a potent and selective DPP-IV inhibitor. The synthesis of Vildagliptin often utilizes intermediates derived from 2-(4-Hydroxypiperidin-1-yl)acetic acid. While the exact synthetic routes employed by pharmaceutical manufacturers are proprietary, the 4-hydroxypiperidine scaffold is a key component of several DPP-IV inhibitors. The acetic acid moiety provides the necessary linkage point for coupling with other fragments of the final drug molecule. For instance, the carboxylic acid can be activated and reacted with an amine to form an amide bond, a common linkage in many pharmaceuticals.

Conclusion

2-(4-Hydroxypiperidin-1-yl)acetic acid is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups make it an attractive starting material for the creation of diverse chemical libraries and the development of novel therapeutic agents. Its demonstrated utility as a key intermediate in the synthesis of DPP-IV inhibitors highlights its importance in the ongoing efforts to combat type 2 diabetes. This technical guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and development, offering insights into its synthesis, characterization, and significant applications.

References

-

Aaron Chemicals LLC. (n.d.). 2-(4-Hydroxypiperidin-1-yl)acetic acid. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11205927, 2-(4-Hydroxypiperidin-1-yl)acetic acid. Retrieved January 6, 2026, from [Link].

Sources

An In-Depth Technical Guide to 2-(4-Hydroxypiperidin-1-yl)acetic Acid: A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(4-hydroxypiperidin-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique bifunctional nature, combining a hydrophilic 4-hydroxypiperidine moiety with a reactive carboxylic acid handle, makes it a valuable building block and linker for the synthesis of complex molecular architectures with therapeutic potential. This document delves into the chemical identity, synthesis, and analytical characterization of this compound. Furthermore, it explores its critical role as a molecular scaffold in the development of novel therapeutics, providing insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 4-Hydroxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting a diverse range of biological pathways.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions allow for potent and selective binding to protein targets. The introduction of a hydroxyl group at the 4-position not only enhances hydrophilicity, which can improve pharmacokinetic properties, but also provides an additional vector for molecular interactions or further functionalization.

2-(4-Hydroxypiperidin-1-yl)acetic acid capitalizes on these features by incorporating an acetic acid side chain at the nitrogen atom. This carboxylic acid moiety serves as a versatile chemical handle for amide bond formation, esterification, or conjugation to other molecules, positioning this compound as a key intermediate in the construction of more complex drug candidates.[2] Its utility is particularly evident in the design of linkers for targeted drug delivery systems and in the synthesis of novel chemical entities for a variety of therapeutic areas.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of 2-(4-hydroxypiperidin-1-yl)acetic acid is essential for its effective application in research and development.

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxypiperidin-1-yl)acetic acid | [3] |

| Synonyms | (4-hydroxypiperidin-1-yl)acetic acid, 1-Piperidineacetic acid, 4-hydroxy- | [3] |

| CAS Number | 168159-33-9 | [3] |

| Molecular Formula | C₇H₁₃NO₃ | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

Synthesis and Purification: A Validated Protocol

The synthesis of 2-(4-hydroxypiperidin-1-yl)acetic acid is typically achieved through a two-step process involving the N-alkylation of 4-hydroxypiperidine followed by the hydrolysis of the resulting ester. This method is robust, scalable, and provides the target compound in high purity.

Synthetic Workflow

The overall synthetic strategy is depicted below. The choice of a bromoacetate ester in the first step is driven by the good leaving group ability of the bromide ion, facilitating the nucleophilic substitution by the secondary amine of 4-hydroxypiperidine. The subsequent hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard and high-yielding transformation.

Caption: Synthetic workflow for 2-(4-hydroxypiperidin-1-yl)acetic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq) as a base.

-

Slowly add ethyl bromoacetate (1.1 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-hydroxypiperidin-1-yl)acetate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Step 2: Synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid

-

Dissolve the purified ethyl 2-(4-hydroxypiperidin-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature.

-

Monitor the hydrolysis by TLC until all the starting ester has been consumed.

-

Acidify the reaction mixture to pH ~4 with 1M hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-hydroxypiperidin-1-yl)acetic acid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 2-(4-hydroxypiperidin-1-yl)acetic acid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons of the acetic acid moiety, and the hydroxyl proton. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as downfield multiplets. The methylene protons of the acetic acid group will be a singlet, also shifted downfield due to the adjacent carbonyl group. The proton on the carbon bearing the hydroxyl group (C4) will appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The carbons adjacent to the nitrogen (C2 and C6) and the carbon bearing the hydroxyl group (C4) will also exhibit characteristic downfield shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will provide confirmation of the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl and carboxylic acid groups. A strong, sharp peak around 1700-1730 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₇H₁₃NO₃.

Chromatographic Purity

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A single major peak with an area percentage greater than 95% is typically considered acceptable for use in drug discovery applications.

Applications in Drug Development

The bifunctional nature of 2-(4-hydroxypiperidin-1-yl)acetic acid makes it a highly valuable building block in the design and synthesis of novel therapeutic agents.

A Versatile Linker in Targeted Therapies

This molecule is increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The 2-(4-hydroxypiperidin-1-yl)acetic acid moiety can be readily incorporated into the linker region, connecting the target-binding ligand and the E3 ligase-binding ligand. The hydrophilicity imparted by the hydroxyl group can improve the solubility and cell permeability of the resulting PROTAC.

Caption: Role of the scaffold as a linker in PROTAC design.

Scaffold for Novel Bioactive Molecules

The 4-hydroxypiperidine acetic acid core serves as an excellent starting point for the synthesis of new chemical entities. The carboxylic acid can be derivatized to form a wide range of amides and esters, allowing for the exploration of structure-activity relationships (SAR). For instance, derivatives of similar piperidine-containing structures have shown promise as anti-inflammatory and antibacterial agents.[5][6] The synthesis of libraries based on this scaffold can lead to the discovery of novel compounds with a variety of pharmacological activities.

Conclusion

2-(4-Hydroxypiperidin-1-yl)acetic acid is a chemically versatile and strategically important molecule in modern drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and bifunctional nature make it an ideal building block and linker for the creation of complex and potent therapeutic agents. As the fields of targeted protein degradation and novel scaffold design continue to evolve, the utility of this compound is expected to expand, solidifying its place as a key tool in the arsenal of medicinal chemists and drug development professionals.

References

-

PubChem. 2-(4-Hydroxypiperidin-1-yl)acetic acid. Available from: [Link]

-

Chowdhary, R., et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis, 205, 107693. Available from: [Link]

- Google Patents. Preparation of 4-hydroxypiperidines. US2784192A.

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 116969. Available from: [Link]

- Google Patents. (2,4-dichlorophenoxy)acetic acid analogs. WO2024031002A1.

-

ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. Available from: [Link]

-

Jin, H., et al. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Drug Targeting, 26(5-6), 495-509. Available from: [Link]

-

ResearchGate. 1 H-and 13 C-NMR Analysis of compounds 2-4. Available from: [Link]

-

Mardani, G., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(21), 13324. Available from: [Link]

-

Xing, J., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(1), 103-110. Available from: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride [cymitquimica.com]

- 3. 2-(4-Hydroxypiperidin-1-yl)acetic acid | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

2-(4-Hydroxypiperidin-1-yl)acetic acid molecular weight and formula

An In-depth Technical Guide to 2-(4-Hydroxypiperidin-1-yl)acetic Acid: A Versatile Scaffold in Modern Drug Discovery

Abstract

2-(4-Hydroxypiperidin-1-yl)acetic acid is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique structural features—a secondary amine integrated into a piperidine ring, a hydroxyl group for further functionalization, and a carboxylic acid moiety—make it an exceptionally versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its core molecular properties, a detailed, field-proven synthetic protocol, and explores its application in the development of advanced therapeutic agents, substantiated by recent findings in medicinal chemistry. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Core Molecular Profile

2-(4-Hydroxypiperidin-1-yl)acetic acid, also known by its CAS Number 168159-33-9, is a non-commercial chemical compound valued for its role as an intermediate in organic synthesis.[1] The molecule incorporates a hydrophilic character due to the presence of hydroxyl and carboxylic acid groups, which are key features for designing molecules with specific pharmacokinetic profiles.

Physicochemical and Structural Data

The fundamental properties of the molecule are summarized below. These computed descriptors are critical for medicinal chemists in the initial stages of drug design, particularly for predicting solubility, permeability, and potential for hydrogen bonding interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C7H13NO3 | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| IUPAC Name | 2-(4-hydroxypiperidin-1-yl)acetic acid | [2] |

| SMILES | C1CN(CCC1O)CC(=O)O | [2] |

| InChIKey | OMWHXJYPAIQNIX-UHFFFAOYSA-N | [2] |

| Exact Mass | 159.08954328 Da | [2] |

| XLogP3 | -3.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid is most effectively achieved via N-alkylation of 4-hydroxypiperidine. The following protocol describes a robust and reliable method using an haloacetic acid ester, followed by saponification.

Rationale for Experimental Design

The choice of an ester, such as ethyl bromoacetate, as the alkylating agent is a critical decision rooted in chemical principles. Direct alkylation with bromoacetic acid would likely lead to undesirable acid-base reactions with the basic 4-hydroxypiperidine, reducing nucleophilicity and complicating the purification process. By using an ester, the reaction proceeds cleanly as a nucleophilic substitution. The subsequent hydrolysis of the ester to the desired carboxylic acid is a high-yielding and straightforward transformation. This two-step approach ensures a higher purity of the final product and is a self-validating system, as the progress of each step can be independently monitored and confirmed.

Visualized Synthesis Workflow

Caption: Workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate (Intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypiperidine (10.1 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (100 mL).

-

Addition of Reagent: While stirring vigorously, add ethyl bromoacetate (18.4 g, 0.11 mol) dropwise over 15 minutes at room temperature. The dropwise addition is crucial to control any potential exotherm.

-

Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane mobile phase. The disappearance of the 4-hydroxypiperidine spot indicates completion.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with acetonitrile (2 x 20 mL).

-

Purification: Concentrate the combined filtrate under reduced pressure to yield a crude oil. The product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Saponification to 2-(4-Hydroxypiperidin-1-yl)acetic acid (Final Product)

-

Hydrolysis: Dissolve the crude ester from Step 1 in methanol (50 mL) and add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (25 mL).

-

Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the ester spot has completely disappeared.

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of approximately 4-5 by the dropwise addition of 2M hydrochloric acid. This step is critical for protonating the carboxylate to form the final acid and must be done slowly to manage heat generation.

-

Isolation: The product may precipitate upon acidification. If so, it can be collected by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purification: The crude solid can be recrystallized from an ethanol/water mixture to yield the pure 2-(4-Hydroxypiperidin-1-yl)acetic acid as a white crystalline solid. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry

The true value of 2-(4-Hydroxypiperidin-1-yl)acetic acid lies in its role as a versatile scaffold. The three key functional groups can be independently modified to explore chemical space and optimize biological activity, making it a privileged fragment in drug discovery.

Case Study: Development of Novel Anti-Inflammatory Agents

Recent research has demonstrated the utility of the piperidine scaffold in creating potent anti-inflammatory agents.[3] In a study, a novel series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives was designed and synthesized.[3] These compounds were evaluated for their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] Several compounds exhibited potent inhibitory activity, with one derivative, compound 6e , showing an IC50 of 0.86 µM for NO inhibition and 1.87 µM for TNF-α inhibition.[3]

This work underscores how the piperidinyl acetic acid core can be elaborated to target key inflammatory pathways. The piperidine ring acts as a central scaffold, while the other parts of the molecule are modified to interact with the biological target.

Visualized Signaling Pathway of Inhibition

Caption: LPS-induced pro-inflammatory signaling and point of inhibition.

Case Study: Scaffolding for Antibacterial Peptides

The piperidine ring is also a valuable component in the design of peptidomimetics. A study on derivatives of the related 2-(4-aminopiperidin-4-yl)acetic acid demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] In this research, the piperidine-based amino acid was conjugated with lauric acid, creating lipopeptides.[4] These molecules were shown to eliminate MRSA in a time- and concentration-dependent manner by disrupting the bacterial membrane, a mechanism confirmed by scanning electron microscopy.[4] This highlights the utility of the piperidine core in orienting functional groups to achieve specific biological outcomes, such as creating amphipathic structures that can interact with and disrupt microbial cell membranes.

Conclusion and Future Directions

2-(4-Hydroxypiperidin-1-yl)acetic acid is more than a simple chemical intermediate; it is a foundational building block for the construction of complex and biologically active molecules. Its proven utility in the development of anti-inflammatory and antibacterial compounds showcases its potential. Future research will likely see this scaffold employed in an even wider range of therapeutic areas. The hydroxyl and carboxylic acid handles provide facile entry points for combinatorial library synthesis, enabling the rapid exploration of structure-activity relationships. Furthermore, its application in the development of PROTACs, antibody-drug conjugates, and other advanced therapeutic modalities represents a promising frontier for this versatile and valuable compound.

References

-

PubChem. 2-(4-Hydroxypiperidin-1-yl)acetic acid. [Link]

-

Chowdhary, R., et al. (2025). Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA). Microbial Pathogenesis, 205, 107693. [Link]

-

MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. [Link]

-

PubChem. 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. [Link]

-

PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

Sources

- 1. 168159-33-9|2-(4-Hydroxypiperidin-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. 2-(4-Hydroxypiperidin-1-yl)acetic acid | C7H13NO3 | CID 11205927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β3,3-Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(4-Hydroxypiperidin-1-yl)acetic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(4-Hydroxypiperidin-1-yl)acetic acid, a molecule of interest in pharmaceutical research. Given the compound's zwitterionic nature, this guide delves into the theoretical underpinnings of its solubility behavior and presents a systematic approach for solvent selection and experimental solubility assessment. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Critical Role of Organic Solvent Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "developability." While aqueous solubility is paramount for bioavailability, the solubility of an API in organic solvents is equally crucial throughout the development lifecycle.[1][2] Key processes influenced by organic solvent solubility include:

-

Synthesis and Purification: Efficient reaction kinetics and effective crystallization for purification are highly dependent on the API's solubility in various reaction and anti-solvents.

-

Formulation: The development of diverse dosage forms, including parenteral solutions, topical preparations, and amorphous solid dispersions, often necessitates the use of organic co-solvents or processing aids.[1]

-

Analytical Method Development: Accurate quantification of the API in various matrices requires solvents that can fully dissolve the compound for techniques like High-Performance Liquid Chromatography (HPLC).[3][4]

This guide focuses on 2-(4-Hydroxypiperidin-1-yl)acetic acid, providing a deep dive into its solubility characteristics.

Physicochemical Profile of 2-(4-Hydroxypiperidin-1-yl)acetic Acid

A thorough understanding of a molecule's structure and inherent properties is the first step in predicting its solubility.

Table 1: Physicochemical Properties of 2-(4-Hydroxypiperidin-1-yl)acetic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₃ | PubChem CID: 11205927[5] |

| Molecular Weight | 159.18 g/mol | PubChem CID: 11205927[5] |

| Structure | A piperidine ring with a hydroxyl group at the 4-position and an acetic acid moiety at the 1-position. | |

| Calculated XLogP3-AA | -3.4 | PubChem CID: 11205927[5] |

| Predicted Nature | Zwitterionic at physiological pH | Inferred from structure |

The most telling feature of 2-(4-Hydroxypiperidin-1-yl)acetic acid is its potential to exist as a zwitterion. The tertiary amine of the piperidine ring can be protonated, while the carboxylic acid group can be deprotonated, leading to a molecule with both a positive and a negative charge. This dual ionic character, coupled with a highly negative XLogP3-AA value, strongly suggests that the compound is very polar and hydrophilic. Consequently, its solubility in non-polar organic solvents is expected to be low, while solubility in polar, protic solvents may be more favorable.[6][7]

Theoretical Framework for Solubility Prediction

In the absence of experimental data, theoretical models provide a rational basis for solvent selection and for understanding the underlying intermolecular forces governing solubility.

The "Like Dissolves Like" Principle Revisited

The adage "like dissolves like" is a useful starting point. For a zwitterionic and polar molecule like 2-(4-Hydroxypiperidin-1-yl)acetic acid, solvents with similar characteristics are more likely to be effective. This points towards polar solvents, particularly those capable of hydrogen bonding.

Hansen Solubility Parameters (HSP)

HSP theory offers a more quantitative approach by deconvoluting the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[5][8][9] Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle posits that substances with similar HSP coordinates are likely to be miscible. For 2-(4-Hydroxypiperidin-1-yl)acetic acid, high δp and δh values are anticipated, guiding the selection of solvents with similar HSP profiles.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[10][11][12][13][14] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This ab initio approach is particularly valuable for novel compounds where no experimental data exists. A COSMO-RS simulation for 2-(4-Hydroxypiperidin-1-yl)acetic acid would provide a ranked list of potential solvents based on predicted solubility, offering a highly rational starting point for experimental work.

Abraham Solvation Parameter Model

This model uses a linear free energy relationship to describe the partitioning of a solute between two phases.[15][16][17] It relies on a set of solute descriptors (related to properties like hydrogen bond acidity and basicity, and polarizability) and solvent coefficients. For novel compounds, these descriptors can be predicted, allowing for the estimation of solubility in a wide range of solvents for which the coefficients are known.

The following diagram illustrates the logical workflow for solubility prediction and solvent selection:

Caption: Workflow for solubility prediction and experimental verification.

Experimental Determination of Solubility: A Step-by-Step Protocol

The gold standard for solubility determination is the equilibrium shake-flask method.[18][19][20] This protocol ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

2-(4-Hydroxypiperidin-1-yl)acetic acid (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-(4-Hydroxypiperidin-1-yl)acetic acid to a series of vials, each containing a known volume of a different organic solvent. "Excess" is crucial to ensure a saturated solution with remaining solid.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and this should be confirmed by taking measurements at different time points until the concentration plateaus.[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-(4-Hydroxypiperidin-1-yl)acetic acid.

The following diagram outlines the experimental workflow:

Caption: Shake-flask method for solubility determination.

Analytical Quantification by HPLC

A robust and validated HPLC method is essential for accurate solubility determination.[2][3]

-

Method Development: A reversed-phase HPLC method is generally suitable. Given the polar nature of the analyte, a column with enhanced polar retention (e.g., a C18 with polar end-capping) or an alternative stationary phase like HILIC might be necessary. The mobile phase will likely consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

-

Calibration: A multi-point calibration curve should be prepared using standards of known concentrations of 2-(4-Hydroxypiperidin-1-yl)acetic acid. The concentration of the diluted experimental samples is then determined by interpolation from this curve.[3]

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 2: Predicted and Experimental Solubility of 2-(4-Hydroxypiperidin-1-yl)acetic Acid in Selected Organic Solvents at 25°C

| Solvent Category | Solvent | Predicted Solubility Ranking (Qualitative) | Experimental Solubility (mg/mL) |

| Polar Protic | Water | High | To be determined |

| Methanol | High | To be determined | |

| Ethanol | Medium-High | To be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | To be determined |

| N,N-Dimethylformamide (DMF) | Medium-High | To be determined | |

| Acetonitrile | Low-Medium | To be determined | |

| Non-polar | Toluene | Very Low | To be determined |

| Hexane | Very Low | To be determined |

Note: The predicted rankings are qualitative and based on the structural analysis. These should be replaced with quantitative predictions from models like COSMO-RS where possible.

The results should be interpreted in the context of the theoretical predictions. Discrepancies between predicted and experimental values can provide valuable insights into the specific intermolecular interactions at play.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for addressing the solubility of 2-(4-Hydroxypiperidin-1-yl)acetic acid in organic solvents. By integrating theoretical prediction with rigorous experimental methodology, researchers can build a robust understanding of this critical physicochemical property. The zwitterionic nature of the compound is a key determinant of its solubility profile, favoring polar solvents.

Future work should focus on executing the described experimental plan to populate the solubility data table. Furthermore, investigating the effect of temperature on solubility would provide valuable thermodynamic data, such as the enthalpy of dissolution. Understanding the solubility in binary solvent systems is also a logical next step, as co-solvent mixtures are frequently employed in pharmaceutical formulations.

References

- Klamt, A. (1995). Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry, 99(7), 2224-2235.

- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

- Abraham, M. H. (1993). Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes. Chemical Society Reviews, 22(2), 73-83.

- Klamt, A., Eckert, F., & Arlt, W. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.

- Abraham, M. H., & Acree, W. E. (2024).

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]

- Klajmon, M. (2020). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research, 59(46), 20653-20668.

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

AIChE. (n.d.). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Abraham, M. H., & Acree, W. E. (2022).

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

- Abraham, M. H., & Acree, W. E. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, 4(2), 3390-3401.

- Kolář, P., et al. (2009). Solvent selection for pharmaceuticals.

- Abraham, M. H., & Acree, W. E. (2010). Solubility predictions for crystalline nonelectrolyte solutes dissolved in organic solvents based upon the Abraham general solvation model.

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

- Carlsson, L., et al. (2012). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 3(11), 3047-3053.

- Jouyban, A., & Acree, W. E. (2007). Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters.

- Dufal, S., et al. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Molecules, 24(18), 3324.

- Nielsen, J. H., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). International journal of pharmaceutics, 569, 118563.

- USP-NF. (2016). <1236> Solubility Measurements.

- USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Augustijns, P., & Brewster, M. E. (Eds.). (2007). Solvent systems and their selection in pharmaceutics and biopharmaceutics. Springer.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

- Dufal, S., et al. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 58(42), 19636-19652.

- Dufal, S., et al. (2019). Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. Spiral.

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Patel, R. D., et al. (2021). Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation.

- Vermeire, F. H., et al. (2020).

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International journal of pharmaceutics, 658, 124233.

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

DTU Research Database. (2011). A framework for API solubility modelling. Retrieved from [Link]

- ResearchGate. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scm.com [scm.com]

- 12. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 14. scispace.com [scispace.com]

- 15. Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Abraham Solvation Parameter Model: Calculation of L Solute Descriptors for Large C11 to C42 Methylated Alkanes from Measured Gas–Liquid Chromatographic Retention Data [mdpi.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. researchgate.net [researchgate.net]

- 20. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Crystal Structure of 2-(4-Hydroxypiperidin-1-yl)acetic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 2-(4-Hydroxypiperidin-1-yl)acetic acid. As a molecule possessing both hydrogen-bond donor (hydroxyl) and acceptor (tertiary amine, carboxylate) functionalities, as well as the potential for zwitterionic character, its solid-state architecture is of significant interest for understanding its physicochemical properties, which are critical for applications in medicinal chemistry and materials science. While a published crystal structure for this specific compound is not currently available in the Cambridge Structural Database (CSD), this guide furnishes a complete, field-proven methodology, from synthesis and crystallization to advanced crystallographic analysis and computational modeling. It is designed to serve as a robust operational manual for researchers undertaking the structural elucidation of this molecule or analogous piperidine derivatives.

Introduction: The Significance of Structural Elucidation

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1] Its conformational flexibility and ability to be functionalized allows for the precise spatial orientation of pharmacophoric groups. The title compound, 2-(4-Hydroxypiperidin-1-yl)acetic acid, incorporates a hydrophilic 4-hydroxy group and an N-acetic acid moiety, suggesting its potential as a versatile building block or a fragment in drug discovery programs.

The three-dimensional arrangement of molecules in the solid state, governed by intermolecular interactions such as hydrogen bonding and van der Waals forces, dictates crucial material properties including solubility, dissolution rate, stability, and hygroscopicity. For a molecule like 2-(4-Hydroxypiperidin-1-yl)acetic acid, which contains both acidic (carboxylic acid) and basic (tertiary amine) centers, the protonation state in the crystal lattice (neutral molecule vs. zwitterion) is a key determinant of its hydrogen bonding network and overall packing. Therefore, single-crystal X-ray diffraction (SCXRD) is the definitive technique to unambiguously determine its solid-state conformation, tautomeric/zwitterionic form, and supramolecular assembly.[2]

This guide will delineate a systematic workflow, beginning with a proposed synthetic route and proceeding through the critical steps of single-crystal growth, SCXRD data acquisition, structure solution and refinement, and in-depth analysis of intermolecular interactions using computational tools.

Synthesis and Material Preparation

A pure, crystalline sample is the prerequisite for any successful crystallographic study. A plausible and efficient synthetic route to 2-(4-Hydroxypiperidin-1-yl)acetic acid is the N-alkylation of 4-hydroxypiperidine with an acetate synthon, followed by hydrolysis.

Proposed Synthetic Protocol

This protocol is based on well-established N-alkylation reactions of secondary amines.[3][4][5]

Reaction Scheme: Step 1: N-Alkylation 4-Hydroxypiperidine + Ethyl bromoacetate -> Ethyl 2-(4-hydroxypiperidin-1-yl)acetate Step 2: Saponification (Hydrolysis) Ethyl 2-(4-hydroxypiperidin-1-yl)acetate -> 2-(4-Hydroxypiperidin-1-yl)acetic acid

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetonitrile (ACN, approx. 0.2 M) at room temperature, add ethyl bromoacetate (1.1 eq) dropwise under a nitrogen atmosphere.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure ethyl ester.

-

-

Step 2: Synthesis of 2-(4-Hydroxypiperidin-1-yl)acetic acid

-

Dissolve the purified ethyl 2-(4-hydroxypiperidin-1-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. Monitor the hydrolysis of the ester by TLC or LC-MS.

-

Once the reaction is complete, carefully neutralize the solution to pH ~7 using 1M hydrochloric acid (HCl). The zwitterionic nature of the product may cause it to precipitate at its isoelectric point.

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization, as described in the next section.

-

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of the title compound.

Single Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. For a zwitterionic and hydrophilic molecule, crystallization from aqueous solutions or mixed solvent systems is a promising approach.[6] The slow evaporation technique is generally the most successful method for obtaining high-quality crystals.[7][8]

Recommended Crystallization Protocol

-

Purity is Paramount: Ensure the synthesized material is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

-

Solvent Screening:

-

Dissolve a small amount of the purified compound (10-20 mg) in various solvents or solvent mixtures to find a system where it is sparingly soluble.

-

Promising systems for this molecule include:

-

Water

-

Ethanol/Water mixtures

-

Methanol/Water mixtures

-

Isopropanol/Water mixtures

-

-

-

Slow Evaporation Setup:

-

Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature or with gentle warming.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.

-

Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated crystallization chamber) at a constant temperature.

-

Monitor the vial over several days to weeks for the appearance of single crystals. Patience is key; rapid crystal growth often leads to poorly ordered crystals.[8]

-

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is ready for SCXRD analysis.[2] This technique provides precise information about the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice.[6]

Experimental Workflow

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

Data Collection:

-

The mounted crystal is placed on a goniometer in an X-ray diffractometer.[9]

-

A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[10]

-

The crystal is rotated, and a series of diffraction images are collected by a detector. Each image captures the diffraction pattern from a small rotation range. A full dataset consists of hundreds of images covering a complete sphere of reciprocal space.

-

-

Data Processing:

-

The raw images are processed to identify the positions and intensities of the diffraction spots.

-

This step involves indexing (determining the unit cell parameters and crystal orientation), integration (measuring the intensity of each reflection), and scaling and merging (placing all reflections on a common scale and averaging symmetry-equivalent reflections).[11]

-

This process yields a reflection file (typically in .hkl format) that contains the Miller indices (h, k, l) and intensity for each unique reflection.

-

-

Structure Solution and Refinement:

-

Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier (non-hydrogen) atoms.[12][13]

-

Refinement: An atomic model is built based on the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed structure factors (|F_o|) and the structure factors calculated from the model (|F_c|).[14][15][16]

-

Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or restraints.

-

The quality of the final model is assessed using metrics like the R1 factor, wR2, and Goodness-of-Fit (GooF). An R1 value below 5% is indicative of a well-refined structure.[15]

-

-

Data Output: The final refined structure is saved in a standard Crystallographic Information File (CIF) format.[14][17][18][19][20] The CIF contains all relevant information about the crystal, the experiment, and the final atomic coordinates.

Table 1: Typical Data Collection and Refinement Parameters

| Parameter | Typical Value/Setting |

| Instrument | Bruker/Rigaku Single Crystal X-ray Diffractometer |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) |

| Temperature | 100(2) K |

| Detector Distance | 40-60 mm |

| Rotation Width per Frame | 0.5 - 1.0° |

| Exposure Time per Frame | 5 - 30 seconds |

| Data Collection Software | APEX / CrysAlisPro |

| Structure Solution Program | SHELXT or SIR |

| Structure Refinement Program | SHELXL[16] |

| Final R1 index (I > 2σ(I)) | < 0.05 |

| Final wR2 (all data) | < 0.15 |

| Goodness-of-Fit (GooF) | ~1.0 |

Analysis and Interpretation of the Crystal Structure

The refined CIF allows for a detailed analysis of the molecular and supramolecular structure.

Molecular Conformation and Geometry

-

Piperidine Ring Conformation: The analysis will reveal the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. The positions of the hydroxyl and acetic acid groups (axial vs. equatorial) will be definitively established.

-

Zwitterionic vs. Neutral Form: The location of the acidic proton will be key. If it has migrated from the carboxylic acid to the piperidine nitrogen, the molecule will exist as a zwitterion. This can be confirmed by examining the C-O bond lengths of the carboxylate group (which will be nearly equal in the zwitterion) and the N-H bond distances.

-

Bond Lengths and Angles: All intramolecular bond lengths and angles will be determined with high precision, providing insight into the electronic distribution within the molecule.

Supramolecular Assembly and Intermolecular Interactions

The functional groups of 2-(4-Hydroxypiperidin-1-yl)acetic acid are capable of forming a rich network of hydrogen bonds, which will likely dominate the crystal packing.

-

Hydrogen Bonding:

-

If Neutral: The carboxylic acid OH will be a strong hydrogen bond donor, likely interacting with the piperidine nitrogen or the carbonyl oxygen of a neighboring molecule. The 4-hydroxy group can act as both a donor and an acceptor.

-

If Zwitterionic: The ammonium (N-H⁺) and hydroxyl (O-H) groups will be strong donors, while the carboxylate (COO⁻) and hydroxyl groups will be strong acceptors. This would likely lead to a robust, three-dimensional hydrogen-bonded network.[21]

-

Computational Analysis: Hirshfeld Surfaces

To quantify and visualize the intermolecular interactions, Hirshfeld surface analysis is a powerful tool.[2][11][21][22] The Hirshfeld surface is a unique way of partitioning crystal space, where the surface is defined at the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.

-

d_norm Mapping: The surface is colored based on the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal. Decomposing the plot allows for the quantification of the contribution of different types of interactions (e.g., O···H, H···H, C···H) to the overall crystal packing.

Diagram of Hirshfeld Surface Analysis:

Caption: Workflow for Hirshfeld surface analysis.

Conclusion